Cas no 873685-07-5 (1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]-)

1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]- structure
873685-07-5 structure
Product Name:1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]-
CAS No:873685-07-5
MF:C22H24N2
MW:316.439365386963
CID:1883500
PubChem ID:101341973
Update Time:2025-04-21

1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediamine, N,N'-bis[(1R)-1-phenylethyl]-
    • 873685-07-5
    • DTXSID301236243
    • N1,N2-Bis[(1R)-1-phenylethyl]-1,2-benzenediamine
    • Inchi: 1S/C22H24N2/c1-17(19-11-5-3-6-12-19)23-21-15-9-10-16-22(21)24-18(2)20-13-7-4-8-14-20/h3-18,23-24H,1-2H3/t17-,18-/m1/s1
    • InChI Key: NSYLLZSQFNSKDN-QZTJIDSGSA-N
    • SMILES: N(C1=CC=CC=C1N[C@H](C)C1C=CC=CC=1)[C@H](C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 316.193948774Da
  • Monoisotopic Mass: 316.193948774Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 24.1Ų
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